Trypanothione synthetase-IN-1
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Overview
Description
Trypanothione synthetase-IN-1 is a compound that inhibits the enzyme trypanothione synthetase, which is crucial for the survival of trypanosomatid parasites such as Trypanosoma and Leishmania. These parasites cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, which are significant public health concerns in tropical and subtropical regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trypanothione synthetase-IN-1 typically involves the conjugation of glutathione and spermidine, catalyzed by trypanothione synthetase. The reaction requires ATP and occurs optimally at a pH of 8.0-8.5 . The gene encoding trypanothione synthetase can be cloned and expressed in suitable host cells, and the enzyme can be purified using affinity column chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the trypanothione synthetase gene. The enzyme is then harvested and purified through a series of chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Trypanothione synthetase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the transfer of electrons, often using reagents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents like dithiothreitol.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalase.
Reduction: Dithiothreitol, glutathione.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of trypanothione, such as mono-glutathionylspermidine and bis-glutathionylspermidine .
Scientific Research Applications
Trypanothione synthetase-IN-1 has several scientific research applications:
Chemistry: Used as a tool to study redox reactions and enzyme kinetics.
Biology: Helps in understanding the metabolic pathways of trypanosomatid parasites.
Medicine: Potential therapeutic agent for treating diseases caused by trypanosomatid parasites.
Industry: Used in the development of new drugs targeting trypanosomatid parasites
Mechanism of Action
Trypanothione synthetase-IN-1 inhibits the enzyme trypanothione synthetase by binding to its active site, preventing the synthesis of trypanothione. This leads to an accumulation of toxic metabolites and oxidative stress in the parasite, ultimately causing its death . The molecular targets involved include the ATP-binding site and the catalytic domains of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Trypanothione reductase inhibitors: Target the enzyme trypanothione reductase, which works in conjunction with trypanothione synthetase.
Nitro-reductase inhibitors: Target the enzyme nitro-reductase, involved in the redox metabolism of trypanosomatids.
Pteridine reductase 1 inhibitors: Target the enzyme pteridine reductase 1, another key enzyme in the redox metabolism of trypanosomatids.
Uniqueness
Trypanothione synthetase-IN-1 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent compound for targeting trypanosomatid parasites. Its ability to disrupt the redox balance in these parasites without affecting the host’s cells makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C40H38F3N7O5S |
---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
4-[1-[3-[2-(2-oxoimidazolidin-1-yl)ethoxy]-4-[4-(4-phenoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]phenyl]triazol-4-yl]butylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7) |
InChI Key |
QDQJVAJYYFXPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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